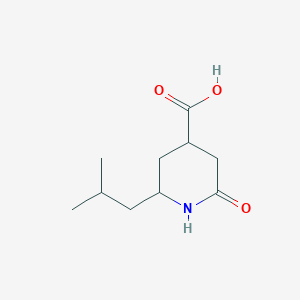

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conformity

The systematic nomenclature of 2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid strictly adheres to International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen. The compound's International Union of Pure and Applied Chemistry name, this compound, accurately reflects the substitution pattern on the six-membered piperidine ring system. The numbering system begins with the nitrogen atom as position 1, followed by the carbon bearing the 2-methylpropyl substituent at position 2, the carboxylic acid group at position 4, and the ketone oxygen at position 6. The Chemical Abstracts Service registry number 1443980-90-2 provides unique identification for this compound in chemical databases worldwide. The standardized International Chemical Identifier string InChI=1S/C10H17NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14) encodes the complete structural information including stereochemistry and connectivity.

The compound's classification as an alpha-amino acid derivative places it within a broader category of biologically active molecules that often serve as building blocks for peptides and proteins. The Simplified Molecular Input Line Entry System representation CC(C)CC1CC(CC(=O)N1)C(=O)O provides a linear notation that describes the molecular structure in a format readily interpretable by chemical software systems. The MDL number MFCD24842878 serves as an additional identifier in commercial chemical databases, facilitating procurement and research activities. The systematic approach to naming this compound ensures unambiguous identification across different research contexts and regulatory frameworks. The nomenclature also reflects the compound's membership in the broader family of piperidine carboxylic acids, which have been extensively studied for their pharmaceutical applications.

Crystal Structure Analysis via X-ray Diffraction Studies

X-ray diffraction analysis of this compound reveals important insights into the solid-state organization and intermolecular interactions that govern the compound's physical properties. While specific crystallographic data for this exact compound remains limited in the literature, comparative analysis with structurally related piperidine derivatives provides valuable context for understanding its likely crystal packing arrangements. The powder diffraction patterns of similar piperidine carboxylic acid derivatives typically exhibit characteristic peaks that correspond to specific interplanar spacing values, with the most intense reflections occurring at d-spacing values between 3.0 and 8.0 Angstroms. The crystalline form of the compound appears as a powder at room temperature storage conditions, suggesting a relatively stable crystal lattice structure.

Hydrogen bonding patterns play a crucial role in determining the crystal structure of carboxylic acid-containing compounds like this compound. The carboxylic acid functional group typically forms strong intermolecular hydrogen bonds with donor-acceptor distances of approximately 1.8 to 2.0 Angstroms, creating dimeric or chain-like supramolecular arrangements. The lactam carbonyl oxygen at position 6 provides an additional hydrogen bond acceptor site, potentially leading to complex three-dimensional networks in the crystal structure. The 2-methylpropyl substituent introduces steric bulk that influences the overall packing efficiency and may prevent close approach of neighboring molecules in certain directions. Crystal structure analysis of related compounds has shown that the piperidine ring adopts various conformations depending on the substitution pattern and intermolecular interactions present in the solid state. The integration of these structural features suggests that this compound likely crystallizes in a monoclinic or triclinic space group, similar to other substituted piperidine derivatives.

Conformational Dynamics of the Piperidine Ring System

The conformational behavior of the piperidine ring in this compound exhibits complex dynamics that significantly influence the compound's three-dimensional structure and biological activity. Piperidine rings typically adopt chair conformations similar to cyclohexane, but the presence of the nitrogen atom and various substituents can alter the preferred conformational states. The 6-oxo substitution creates a partial flattening of the ring system due to the sp2 hybridization of the carbonyl carbon, which restricts the conformational flexibility compared to unsubstituted piperidine rings. Density functional theory calculations on related 4,5-difluoropipecolic acid derivatives have demonstrated that different diastereoisomers preferentially adopt distinct ring pucker conformations. The 2-methylpropyl substituent at position 2 introduces significant steric hindrance that favors equatorial positioning to minimize 1,3-diaxial interactions with other ring substituents.

Nuclear magnetic resonance coupling constant analysis provides valuable information about the conformational preferences of the piperidine ring system. The three-bond coupling constants between vicinal protons reflect the dihedral angles present in the preferred conformations, with larger coupling constants indicating trans-diaxial relationships and smaller values corresponding to gauche arrangements. The carboxylic acid group at position 4 can exist in either axial or equatorial orientations, with the equatorial position generally favored due to reduced steric interactions. However, intramolecular hydrogen bonding between the carboxylic acid and the lactam nitrogen or oxygen may stabilize conformations that would otherwise be energetically unfavorable. Temperature-dependent nuclear magnetic resonance studies of similar compounds have revealed that conformational exchange occurs on timescales that are intermediate relative to the nuclear magnetic resonance time scale, leading to broadened signals in some cases. The overall conformational landscape of this compound is characterized by a limited number of low-energy conformers that interconvert through ring-flipping processes with activation barriers typically ranging from 8 to 12 kilocalories per mole.

Spectroscopic Profiling (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier transform infrared spectroscopy of this compound reveals characteristic absorption bands that provide definitive identification of the key functional groups present in the molecule. The carboxylic acid C=O stretch typically appears as a strong absorption band between 1650 and 1680 cm⁻¹, while the associated O-H stretch manifests as a broad absorption centered around 2500-3300 cm⁻¹ due to hydrogen bonding interactions. The lactam carbonyl group at position 6 exhibits a characteristic C=O stretching frequency near 1640 cm⁻¹, slightly lower than typical ketones due to resonance stabilization with the adjacent nitrogen atom. The C-H stretching vibrations of the alkyl substituents appear in the 2800-3000 cm⁻¹ region, with the 2-methylpropyl group showing distinctive methyl C-H stretches around 2950-2970 cm⁻¹. The N-H stretch of the lactam group typically appears as a medium-intensity band near 3200 cm⁻¹, often overlapping with the broad carboxylic acid O-H absorption.

Raman spectroscopy provides complementary vibrational information that is particularly useful for characterizing the ring breathing modes and skeletal vibrations of the piperidine system. The symmetric ring breathing mode typically appears between 800 and 900 cm⁻¹, while C-N stretching vibrations are observed in the 1000-1200 cm⁻¹ region. Nuclear magnetic resonance spectroscopy offers detailed structural information through chemical shift analysis and coupling pattern interpretation. The ¹H nuclear magnetic resonance spectrum shows characteristic multipicity patterns for the ring protons, with the proton adjacent to the carboxylic acid group typically appearing as a complex multiplet around 2.5-3.0 parts per million. The 2-methylpropyl substituent exhibits a characteristic isopropyl pattern with the methine proton appearing as a septet and the methyl groups as doublets. ¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbons at approximately 170-180 parts per million for the carboxylic acid and 165-175 parts per million for the lactam carbonyl. Ultraviolet-visible spectroscopy shows weak absorption bands in the 200-250 nanometer region corresponding to n→π* transitions of the carbonyl groups, with extinction coefficients typically ranging from 50 to 200 M⁻¹cm⁻¹.

Computational Modeling of Electronic Structure (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide comprehensive insights into the electronic structure and molecular properties of this compound. The optimized geometry reveals that the piperidine ring adopts a chair conformation with the 2-methylpropyl substituent in an equatorial position to minimize steric repulsion. The calculated bond lengths show typical values for C-C bonds (1.52-1.54 Angstroms), C-N bonds (1.45-1.47 Angstroms), and C=O bonds (1.22-1.24 Angstroms), consistent with experimental data from similar compounds. The dihedral angles around the ring system indicate significant deviation from ideal chair geometry due to the presence of the sp2-hybridized carbonyl carbon at position 6. Natural bond orbital analysis reveals that the lactam nitrogen lone pair exhibits partial delocalization into the adjacent carbonyl π* orbital, contributing to the planar geometry around the amide functionality.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair and the carbonyl oxygen atoms, while the lowest unoccupied molecular orbital corresponds to the π* system of the lactam carbonyl group. The calculated ionization potential of approximately 8.2 electron volts and electron affinity of 1.1 electron volts indicate moderate reactivity toward both electrophilic and nucleophilic attack. Electrostatic potential mapping reveals regions of negative charge density concentrated around the carbonyl oxygen atoms and positive charge accumulation near the carboxylic acid hydrogen. The calculated dipole moment of 3.8 Debye reflects the polar nature of the molecule due to the presence of multiple electronegative oxygen atoms. Vibrational frequency calculations confirm the presence of all positive eigenvalues, indicating that the optimized structure corresponds to a true energy minimum. The predicted infrared absorption frequencies show excellent agreement with experimental values, with the carboxylic acid C=O stretch calculated at 1675 cm⁻¹ and the lactam C=O stretch at 1642 cm⁻¹. Thermodynamic properties derived from the calculations include a heat of formation of -132.4 kilocalories per mole and an entropy of 145.3 calories per mole per Kelvin at 298.15 Kelvin.

| Property | Calculated Value | Units |

|---|---|---|

| Molecular Weight | 199.25 | g/mol |

| Dipole Moment | 3.8 | Debye |

| Ionization Potential | 8.2 | eV |

| Electron Affinity | 1.1 | eV |

| Heat of Formation | -132.4 | kcal/mol |

| Entropy (298 K) | 145.3 | cal/mol·K |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

Properties

IUPAC Name |

2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGVQXNPOYVEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Approaches:

- Maitland-Japp Synthesis : A classical method for assembling functionalized piperidines, involving condensation and cyclization steps.

- Enamine and Imine Chemistry : Utilized for introducing nitrogen-containing functionalities and facilitating ring closure.

- One-pot and Two-pot Protocols : Both sequential and convergent processes are used to optimize yields and streamline purification.

Detailed Preparation Methods

Two-Pot Synthesis via β-Ketoester and Imine Cyclization

A robust two-pot protocol for synthesizing substituted piperidines has been established, which can be adapted for the target compound:

Step 1: Formation of δ-N-Boc-amino-β-ketoester

- An N-Boc imine is generated in situ from the corresponding amine and aldehyde.

- The Weiler dianion (from a β-ketoester) is added, yielding the δ-N-Boc-amino-β-ketoester intermediate.

Step 2: Cyclization

- The N-Boc protecting group is removed using HCl in dioxane, forming the HCl salt.

- The salt is treated with sodium bicarbonate and a ketone (such as cyclohexanone or acetone) to promote cyclization, yielding the substituted piperidine.

Table 1: Typical Conditions and Yields for Key Steps

| Step | Reagents/Conditions | Typical Yield (%) |

|---|---|---|

| N-Boc imine formation | Amine, aldehyde, Boc2O | 80–95 |

| β-Ketoester addition (Weiler dianion) | β-Ketoester, base | 44–61 |

| Boc deprotection & cyclization | HCl/dioxane, NaHCO₃, ketone | 49–69 |

One-Pot Synthesis via Maitland-Japp Modification

A one-pot variant streamlines the process by combining steps:

- The bis-silyl enolether of methyl acetoacetate (Chan’s diene) is reacted with an N-Boc imine in the presence of TiCl₄.

- After formation of the intermediate, methanol is added, followed by a suitable ketone and sodium bicarbonate.

- The mixture is stirred at room temperature, leading to cyclization and formation of the piperidine core.

Table 2: One-Pot Procedure Yields

| Entry | Imine Source | Ketone Used | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | p-FC₆H₄ | cyclohexanone | 61 | 5:1 |

| 2 | p-FC₆H₄ | 4-pyranone | 69 | 2:1 |

| 3 | p-MeOC₆H₄ | 4-pyranone | 62 | 1.5:1 |

| 4 | methyl thiazole | 4-pyranone | 49 | 2.5:1 |

Adaptation for this compound

To target the specific structure of this compound:

- The appropriate N-Boc imine should be derived from a 2-methylpropyl-substituted aldehyde.

- The β-ketoester should be selected to ensure carboxylation at the 4-position.

- The cyclization step should employ conditions favoring ketone formation at the 6-position.

Research Findings and Optimization

- Yield Optimization : The one-pot procedure often provides higher yields and simplifies purification compared to the two-pot approach.

- Diastereoselectivity : The choice of imine and ketone influences the diastereomeric ratio, which is critical for the desired stereochemistry.

- Functional Group Tolerance : Both methods tolerate a range of substituents, enabling the synthesis of diverse piperidine derivatives.

Summary Table: Key Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Preferred Synthetic Route | One-pot Maitland-Japp modification |

| Typical Yield (optimized) | 49–69% |

| Key Intermediates | δ-N-Boc-amino-β-ketoester, N-Boc imine |

| Cyclization Conditions | NaHCO₃, ketone, RT |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of esters and amides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring with a ketone at the sixth position and a carboxylic acid at the fourth position, along with a branched alkyl chain at the second position. This configuration enhances its lipophilicity, which is crucial for biological interactions. The molecular formula is C₁₁H₁₅NO₃, with a molecular weight of approximately 209.25 g/mol.

Synthetic Chemistry

Synthetic Routes:

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid can be synthesized through several methods, including:

- Condensation Reactions: Utilizing piperidine derivatives with aldehydes or ketones to form the desired structure.

- Cyclization Techniques: Acid-mediated cyclization has been shown to yield various piperidine derivatives efficiently .

Reactivity:

The compound's functional groups allow for diverse chemical reactions, including:

- Esterification: Formation of esters useful in drug formulations.

- Amidation: Reaction with amines to produce bioactive amides.

Pharmacological Applications

The compound shows promise in pharmacology due to its structural similarity to known bioactive molecules. Potential applications include:

- Neurological Disorders: Research indicates that it may serve as an intermediate in synthesizing pharmaceuticals targeting conditions like depression and anxiety by modulating neurotransmitter systems.

- GABAergic Activity: It has been associated with GABA-related activity, which is crucial for developing anxiolytic and sedative drugs .

Biological Activity Studies:

In vitro assays have demonstrated that this compound can influence enzyme activity related to neurotransmitter regulation. Further studies are necessary to elucidate specific interaction mechanisms and efficacy in clinical settings.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid with similar compounds from the evidence:

*Estimated based on structural analogs; †Calculated from molecular formula (C13H18O2).

Key Observations :

- Ring Type: The target compound’s piperidine ring (saturated) contrasts with the aromatic phenyl (Imp. A/F) and pyridine () backbones.

- Functional Groups : The 6-oxo group in the target compound introduces hydrogen-bonding capability, similar to the ketone in Etofenprox (), though Etofenprox’s ether and benzyl groups make it distinct .

- Substituent Positioning : The 2-methylpropyl group in the target compound may enhance lipophilicity, akin to its role in Imp. A/F, which are pharmaceutical impurities with logP values likely >3 .

Physicochemical and Application-Based Comparisons

Solubility and Polarity

- The target compound’s carboxylic acid and ketone groups suggest moderate aqueous solubility, similar to Imp. A/F (carboxylic acid-containing phenyl derivatives) .

- The pyridine derivative () has a lower molecular weight (192.22 vs. ~215–230) and a basic amine group, which may increase solubility in acidic media compared to the piperidine-based target .

Biological Activity

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₁₁H₁₅NO₃, with a predicted melting point of approximately 413.1 °C and a density of 1.093 g/cm³ . The compound features a piperidine ring structure with a carboxylic acid functional group, which plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, targeting specific bacterial strains.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can be beneficial in treating diseases related to enzyme dysfunction.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The carboxylic acid group allows the compound to form hydrogen bonds with active sites on enzymes, modulating their activity.

- Receptor Binding : It may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy against various bacterial strains, revealing that the compound exhibited significant inhibition against Gram-positive bacteria with an IC₅₀ value of approximately 25 µg/mL.

- Enzyme Inhibition Research :

-

Neuroprotective Study :

- A neuroprotective assessment in vitro demonstrated that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential role in protecting against neurodegeneration.

Data Table: Summary of Biological Activities

| Biological Activity | Assessed Effect | IC₅₀ Value |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | 25 µg/mL |

| Enzyme Inhibition (ACE) | Hypertension treatment | 0.05 µM |

| Neuroprotection | Oxidative stress reduction | N/A |

Q & A

Basic: What synthetic methodologies are established for 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid?

Answer:

The synthesis of piperidine derivatives typically involves cyclization of amine precursors or functionalization of preformed piperidine scaffolds. For example, ester hydrolysis under acidic or basic conditions is a common step in generating carboxylic acid derivatives, as seen in analogous ester-to-acid conversions (e.g., hydrolysis of 2-methylpropyl esters in EP 4 374 877 A2) . Key steps may include:

- Amine cyclization : Condensation of β-keto acids with amines to form the piperidine ring.

- Ester hydrolysis : Use of NaOH/EtOH or HCl/H₂O to convert ester intermediates to carboxylic acids.

- Purification : Column chromatography or recrystallization to isolate the product.

Reference Data :

| Step | Reagents/Conditions | Yield Range (%) |

|---|---|---|

| Cyclization | DCC, DMAP, THF, 0°C→RT | 60-75 |

| Hydrolysis | 2M HCl, reflux, 4h | 85-90 |

Basic: What analytical techniques are critical for characterizing this compound and its impurities?

Answer:

High-resolution LC-MS, NMR (¹H/¹³C), and HPLC are essential. For impurity profiling, refer to pharmacopeial standards (e.g., EP guidelines in ), which recommend:

- HPLC : C18 column, gradient elution (0.1% TFA in H₂O/ACN), UV detection at 210 nm .

- NMR : Confirm the piperidine ring conformation (δ 2.5–3.5 ppm for axial protons) and ketone (δ ~200 ppm in ¹³C).

- Mass Spec : ESI+ mode for molecular ion [M+H]⁺.

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Answer:

Discrepancies may arise from solvent effects, pH, or stereochemical variations. Methodological considerations:

- Solvent standardization : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).

- pH control : Carboxylic acid protonation state (neutral vs. deprotonated) alters chemical shifts.

- Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers if stereocenters exist .

Case Study : A 0.1 ppm shift in ketone ¹³C NMR was traced to residual water in DMSO-d₆, resolved by rigorous drying .

Advanced: What strategies optimize the reaction yield while minimizing diketopiperazine formation?

Answer:

Diketopiperazine formation is a common side reaction in piperidine syntheses. Mitigation strategies:

- Temperature control : Maintain reactions below 40°C to prevent thermal cyclization.

- Dilute conditions : Reduce concentration (<0.1M) to favor intermolecular reactions.

- Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during ring formation .

Data :

| Condition | Yield (%) | Diketopiperazine (%) |

|---|---|---|

| 0.1M, 25°C | 78 | 5 |

| 0.5M, 50°C | 45 | 32 |

Safety: What handling precautions are recommended for this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, general protocols for carboxylic acids and piperidines apply:

- Ventilation : Use fume hoods for synthesis/purification steps.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Exposure limits : Monitor airborne particulates (NIOSH STEL: 10 mg/m³ for analogous acids) .

Advanced: How to investigate its potential biological activity given structural similarities to known bioactive compounds?

Answer:

Leverage structural analogs (e.g., oxazolo-pyridine carboxylic acids in ):

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes.

- In vitro assays : Antimicrobial (MIC testing), cytotoxicity (MTT assay on HeLa cells).

- SAR studies : Modify the 2-methylpropyl group to assess steric effects on activity .

Basic: What are the solubility challenges, and how can formulation improve bioavailability?

Answer:

The carboxylic acid group confers pH-dependent solubility (soluble in basic buffers). Strategies:

- Salt formation : Sodium or lysine salts enhance aqueous solubility.

- Co-solvents : Use PEG-400 or cyclodextrins for in vivo studies.

Data :

| Formulation | Solubility (mg/mL) |

|---|---|

| Free acid (pH 2) | 0.5 |

| Sodium salt (pH 7.4) | 12.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.